molecular formula C20H31N6Na3O11P2 B12319295 Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer

Cat. No.: B12319295
M. Wt: 662.4 g/mol
InChI Key: BZADQFAFXWBUNP-UHFFFAOYSA-K
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Description

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer (CAS 37191-15-4) is a μ-oxo-bridged dimeric metalloporphyrin with four 4-chlorophenyl substituents at the meso positions. Its molecular formula is C₈₈H₄₈Cl₈Fe₂N₈O, and it exhibits a molecular weight of 1,628.7 g/mol . The μ-oxo bridge stabilizes the dimeric structure, while the electron-withdrawing chloro substituents modulate electronic properties and catalytic activity. This compound is typically stored at 2–8°C due to its sensitivity to environmental degradation .

Metalloporphyrin μ-oxo dimers are synthetic analogs of heme enzymes, widely studied for catalytic oxidation reactions. Below, we compare this compound with structurally similar analogs, focusing on substituent effects, catalytic performance, and applications.

Properties

Molecular Formula

C20H31N6Na3O11P2

Molecular Weight

662.4 g/mol

IUPAC Name

trisodium;[[5-[6-(8-acetamidooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C20H34N6O11P2.3Na/c1-13(27)21-8-6-4-2-3-5-7-9-22-18-15-19(24-11-23-18)26(12-25-15)20-17(29)16(28)14(36-20)10-35-39(33,34)37-38(30,31)32;;;/h11-12,14,16-17,20,28-29H,2-10H2,1H3,(H,21,27)(H,33,34)(H,22,23,24)(H2,30,31,32);;;/q;3*+1/p-3

InChI Key

BZADQFAFXWBUNP-UHFFFAOYSA-K

Canonical SMILES

CC(=O)NCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Adler-Longo Modified Method for Porphyrin Ligand Synthesis

The synthesis begins with preparing the meso-tetrakis(4-chlorophenyl)porphyrin (H₂Cl₈TPP) ligand. The Adler-Longo method is adapted as follows:

  • Reactants : Pyrrole (20 mmol) and 4-chlorobenzaldehyde (20 mmol) in propionic acid (50 mL).
  • Conditions : Reflux at 60°C for 30 minutes, followed by cooling and purification via column chromatography (basic alumina, chloroform eluent).
  • Yield : 70% as a purple crystalline solid.
  • Characterization :
    • FT-IR : N–H (3,321 cm⁻¹), C–N (1,346 cm⁻¹), C═N (1,487 cm⁻¹).
    • ¹H NMR : δ −2.84 ppm (pyrrolic NH), 7.76–8.17 ppm (aryl protons), 8.86 ppm (β-pyrrolic protons).

Metallation with Iron(III)

Iron insertion into the porphyrin macrocycle is achieved via refluxing H₂Cl₈TPP with iron(III) chloride in dimethylformamide (DMF):

  • Molar Ratio : 1:2 (porphyrin:FeCl₃).
  • Conditions : 80°C for 1 hour under nitrogen.
  • Product : Iron(III)meso-tetrakis(4-chlorophenyl)porphyrin chloride ([FeCl₈TPP]Cl).
  • Yield : 85–90%.

μ-Oxo Dimer Formation

The μ-oxo bridge is introduced through controlled oxidation:

  • Method A (Oxygenation) :
    • Reactants : [FeCl₈TPP]Cl in dichloromethane.
    • Conditions : Stirring under O₂ atmosphere for 24 hours.
    • Reaction :

      $$

      2\,[\text{FeCl₈TPP}]Cl + \text{O}2 \rightarrow [\text{FeCl₈TPP}]2\text{O} + 2\,Cl^-

      $$
    • Yield : 75%.
  • Method B (Base-Induced Condensation) :
    • Reactants : [FeCl₈TPP]Cl in methanol with aqueous NaOH.
    • Conditions : Reflux at 60°C for 2 hours.
    • Reaction :

      $$

      2\,[\text{FeCl₈TPP}]Cl + 2\,\text{OH}^- \rightarrow [\text{FeCl₈TPP}]2\text{O} + 2\,Cl^- + \text{H}2\text{O}

      $$
    • Yield : 68%.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes prioritize scalability and reproducibility:

  • Reactors : Tubular flow reactors with in-line monitoring.
  • Parameters :
    • Temperature : 70–80°C.
    • Pressure : 3–5 bar (O₂ method).
  • Catalyst Recovery : Membrane filtration to isolate Fe₂Cl₈TPP-O (purity >98%).

Solvent Optimization

  • Preferred Solvents : DMF or propionic acid (recyclable via distillation).
  • Waste Reduction : Solvent recovery systems achieve >90% reuse.

Reaction Optimization and Kinetics

Axial Ligand Effects

Steric and electronic effects of axial ligands influence dimerization efficiency:

Ligand Dimer Yield (%) Reaction Time (h)
Cl⁻ 75 24
Imidazole 40 48
2-Methylimidazole <10 72

Key Insight : Bulky ligands (e.g., 2-methylimidazole) hinder μ-oxo bridge formation by blocking Fe–O–Fe coordination.

Temperature Dependence

Temperature (°C) Dimer Yield (%)
25 30
60 75
80 68

Optimum : 60°C balances reaction rate and product stability.

Analytical Validation

Structural Confirmation

  • XRD : Peaks at 2θ = 9° (d-spacing = 0.95 nm) confirm reduced crystallinity due to μ-oxo bridging.
  • FT-IR :
    • Fe–O–Fe stretch: 810 cm⁻¹.
    • N–H deformation: 1,050 cm⁻¹.
  • Mössbauer Spectroscopy : Quadrupole splitting (ΔE_Q) = 1.2 mm/s, confirming high-spin Fe³⁺.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water).
  • Elemental Analysis :

























    ElementCalculated (%)Observed (%)
    C64.964.5
    H2.93.1
    N6.86.7

Challenges and Mitigation

Hydrolysis of μ-Oxo Bridge

  • Issue : Fe₂Cl₈TPP-O degrades in acidic conditions (pH <5).
  • Solution : Store under inert gas (Ar/N₂) at 2–8°C.

Byproduct Formation

  • Major Byproduct : Monomeric [FeCl₈TPP]Cl (forms during incomplete oxidation).
  • Removal : Column chromatography (silica gel, ethyl acetate/hexane).

Emerging Techniques

Electrochemical Synthesis

  • Setup : Potentiostatic oxidation at +0.8 V (vs. Ag/AgCl).
  • Advantage : Avoids stoichiometric oxidants, reducing waste.

Post-Synthetic Modification

  • Molecular Clips : Rh₂-oxalate clips enhance catalytic selectivity by stabilizing the dimeric structure.
  • Application : Oxygen reduction reaction (ORR) with 7.2% H₂O₂ selectivity.

Chemical Reactions Analysis

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer undergoes various types of chemical reactions, including :

    Oxidation: This compound can act as a catalyst in oxidation reactions.

    Reduction: It can also participate in reduction reactions under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly with halogenated hydrocarbons.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Catalytic Applications

Catalytic Activity : The compound is recognized for its catalytic capabilities, particularly in oxidation reactions. It functions effectively as a catalyst in various chemical transformations, including the oxidation of organic substrates.

Case Study: Oxidation Reactions

A study demonstrated that Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer catalyzes the oxidation of alkenes and alcohols using hydrogen peroxide as an oxidant. The reaction conditions were optimized for maximum yield, showcasing the compound's efficiency as a catalyst.

SubstrateCatalyst Concentration (mM)Reaction Time (h)Yield (%)
Cyclohexene0.52485
Benzyl alcohol0.51290
Octene0.51880

Biological Applications

Antimicrobial Properties : Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer has shown promising antibacterial activity against various strains of bacteria. Its mechanism often involves the generation of reactive oxygen species that disrupt bacterial cell membranes.

Case Study: Antibacterial Activity

Research has indicated that the compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Minimum Bactericidal Concentration (MBC, µg/mL)
Staphylococcus aureus50100
Escherichia coli75150
Pseudomonas aeruginosa100200

Material Science Applications

Nanocomposite Formation : The compound can be incorporated into nanomaterials to enhance their properties. Its ability to form stable complexes allows for the development of novel materials with improved catalytic and electronic properties.

Case Study: Synthesis of Nanocomposites

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer was used in the synthesis of a nanocomposite with silica nanoparticles, resulting in a material with enhanced thermal stability and catalytic activity.

ParameterSilica Nanoparticles OnlyNanocomposite with Iron(III) Porphyrin
Thermal Stability (°C)250300
Catalytic Activity (TOF)LowHigh

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Solubility

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Electronic Effects
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer 4-Cl 1,628.7 Organic solvents Electron-withdrawing, enhances oxidative activity
Iron(III) meso-tetraphenylporphine-μ-oxo dimer None (H) 1,353.16 Low polarity solvents Neutral, baseline reactivity
Fe(III)meso-Tetra(4-carboxyphenyl)porphine chloride 4-COOH ~1,200 (estimated) Aqueous media Anionic, hydrophilic, ROS generation
Iron(III)meso-tetrakis(4-methoxyphenyl)porphine-μ-oxodimer 4-OCH₃ ~1,463.5 (estimated) Polar organic solvents Electron-donating, reduces redox potential

Key Insights :

  • Chlorophenyl (4-Cl) : Enhances electrophilicity of the Fe center, favoring oxidation reactions in organic media. The bulky Cl groups also reduce μ-oxo dimer dissociation, improving stability .
  • Carboxyphenyl (4-COOH) : Imparts water solubility and enables biomimetic applications (e.g., lignin oxidation) .

Catalytic Performance in Oxidation Reactions

Reaction Mechanisms
  • Aqueous Systems : Water-soluble derivatives like FeTSPPCl (4-sulfonatophenyl) and FeTMPyPCl (4-N-methylpyridinium) operate via electron-transfer mechanisms. FeTMPyPCl outperforms FeTSPPCl due to stronger electron-withdrawing groups, increasing oxidative efficiency .
  • Organic Media : Chlorophenyl and methoxyphenyl derivatives function in low-polarity solvents (e.g., dichloromethane). Here, competing mechanisms (hydrogen-atom transfer vs. substrate-catalyst complex formation) are observed. Chlorophenyl’s electron-withdrawing nature favors radical pathways .
Comparative Catalytic Efficiency
Compound Oxidant Substrate Turnover Frequency (TOF) Selectivity Notes
Fe(III)Cl-4-chlorophenyl-μ-oxodimer Iodosylbenzene Benzyl alcohols 120 h⁻¹ (estimated) High side-chain oxidation
FeTMPyPCl KHSO₅ Benzyl alcohols 450 h⁻¹ Dominant nuclear oxidation
Mn(III)Cl-4-chlorophenyl-μ-oxodimer H₂O₂ Alkenes 85 h⁻¹ Epoxidation with >90% yield

Key Insights :

  • The chlorophenyl-Fe dimer’s TOF is lower than cationic FeTMPyPCl but higher than Mn analogs. Its selectivity for side-chain oxidation is attributed to steric hindrance from Cl groups .
  • Manganese analogs (e.g., Mn(III)Cl-4-chlorophenyl-μ-oxodimer) show distinct reactivity, favoring epoxidation over hydroxylation .

Key Insights :

  • Chlorophenyl-Fe dimers are preferred in non-polar media for hydrocarbon functionalization.
  • Carboxyphenyl derivatives excel in aqueous applications, such as ROS-mediated lignin depolymerization .

Biological Activity

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer (often referred to as Fe(III)TPP-Cl) is a significant compound in the field of bioinorganic chemistry, particularly due to its catalytic properties and interactions within biological systems. This article delves into the biological activity of this compound, highlighting its synthesis, structural characteristics, and various applications in catalysis and medicine.

Synthesis and Structural Characteristics

The μ-oxo dimer of iron(III) porphyrins, including Fe(III)TPP-Cl, can be synthesized through various methods, often involving the reaction of iron(III) porphyrin with oxidizing agents. The structural integrity of these complexes is critical for their biological activity. Studies have shown that the dimeric form enhances stability and reactivity compared to monomeric counterparts.

Key Structural Features:

  • Porphyrin Ring: The presence of the meso-tetrakis(4-chlorophenyl) substituent significantly influences the electronic properties of the porphyrin, enhancing its ability to participate in redox reactions.
  • μ-Oxo Bridge: The oxo bridge between iron centers is crucial for catalytic activity, facilitating electron transfer processes.

Catalytic Activity

Iron(III) porphyrins are known for their catalytic roles in various oxidation reactions. Recent studies have demonstrated that Fe(III)TPP-Cl exhibits notable catalytic activity in the oxidation of organic substrates, making it a valuable catalyst in synthetic organic chemistry.

Table 1: Catalytic Performance of Iron(III)TPP-Cl

Reaction TypeSubstrateYield (%)Conditions
Oxidative couplingN-phenyl-2-naphthylamine78Air as oxidant
HydroxylationAromatic compounds571.5 mol% catalyst
EpoxidationAlkenes89Solvent-free conditions

The above table summarizes key reactions where Fe(III)TPP-Cl has been employed as a catalyst, indicating its effectiveness across various substrates and reaction conditions.

Interaction with Biological Systems

Research indicates that iron porphyrins can mimic cytochrome P450 enzymes, which are vital for drug metabolism and biosynthesis in living organisms. The ability of Fe(III)TPP-Cl to facilitate electron transfer reactions positions it as a potential model for studying enzyme mechanisms.

Case Study: Antioxidant Properties
A study evaluated the antioxidant activity of Fe(III)TPP-Cl using various assays that measure free radical scavenging capabilities. Results showed that this compound effectively reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.

Mechanistic Insights

The mechanism by which Fe(III)TPP-Cl exerts its biological effects involves several pathways:

  • Electron Transfer: The μ-oxo bridge facilitates electron transfer between iron centers, enhancing reactivity.
  • Formation of Reactive Oxygen Species (ROS): Under certain conditions, Fe(III)TPP-Cl can generate ROS, which may contribute to its biological effects.
  • Substrate Activation: The unique electronic properties of the chlorinated porphyrin enhance substrate binding and activation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer, and how is structural fidelity confirmed?

  • Methodological Answer : The compound is synthesized via modified Adler methods involving condensation of pyrrole with 4-chlorobenzaldehyde, followed by metalation with Fe(III) salts under controlled oxygen to form the μ-oxo dimer. Structural confirmation employs UV-Vis spectroscopy (Soret band ~420 nm, Q-bands ~550 nm), FT-IR (Fe–O–Fe stretching at ~800 cm⁻¹), and X-ray crystallography to resolve the μ-oxo bridge geometry. Elemental analysis (C, H, N, Cl, Fe) and ESI-MS (m/z ~1628.7) validate purity .

Q. Which spectroscopic techniques are critical for characterizing electronic and structural properties of this iron porphyrin dimer?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitors π→π* transitions and ligand-to-metal charge transfer (LMCT) bands to assess electronic perturbations from the 4-chlorophenyl substituents.
  • Resonance Raman Spectroscopy : Probes vibrational modes of the porphyrin macrocycle (e.g., ν4 at ~1370 cm⁻¹ for oxidation state) and Fe–O–Fe vibrations (~500–800 cm⁻¹).
  • Mössbauer Spectroscopy : Quantifies Fe(III) high-spin states (δ ~0.3 mm/s, ΔEQ ~1.5 mm/s) and detects μ-oxo bridging .

Advanced Research Questions

Q. How do electron-withdrawing 4-chlorophenyl substituents influence catalytic activity in oxidation reactions?

  • Methodological Answer : The 4-chlorophenyl groups stabilize the Fe(III) center by withdrawing electron density, enhancing electrophilicity and oxygen-binding capacity. Catalytic efficiency in alkene epoxidation or C–H activation is measured via turnover frequency (TOF) under aerobic conditions. Comparative studies with non-halogenated analogs (e.g., meso-tetraphenylporphyrin) show ~30% higher TOF for the chlorinated derivative due to reduced electron density at the Fe center .

Q. How can discrepancies in catalytic efficiency data across studies be systematically resolved?

  • Methodological Answer : Contradictions often arise from variations in:

  • Support Matrices : Graphene oxide (GO) supports (e.g., GO-FeTCPP) increase surface area and electron transfer rates, improving TOF by ~2× compared to unsupported catalysts .
  • Reaction Conditions : pH (optimal ~7–9), solvent polarity (acetonitrile vs. DMF), and oxidant (H₂O₂ vs. O₂) significantly alter catalytic pathways.
  • Dimer Stability : Degradation of the μ-oxo bridge under acidic conditions reduces activity. Controlled experiments with XAS (X-ray absorption spectroscopy) monitor Fe–O bond integrity during catalysis .

Q. What computational methods model the electronic structure and reactivity of the μ-oxo dimer?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize geometry, calculate frontier orbitals (HOMO-LUMO gap ~2.1 eV), and map reaction pathways for O–O bond cleavage. TD-DFT correlates excited-state transitions with experimental UV-Vis data. Charge distribution analysis reveals electron-deficient Fe centers (Mulliken charge ~+1.2) critical for substrate activation .

Q. How can experimental designs probe the stability of the μ-oxo bridge under varying conditions?

  • Methodological Answer :

  • Variable-Temperature Studies : In-situ FT-IR tracks Fe–O–Fe vibrational shifts at 25–80°C to assess thermal stability.
  • pH-Dependent Degradation : UV-Vis monitoring at pH 2–12 identifies bridge dissociation (λmax shifts from 420 nm to 390 nm in acidic media).
  • Redox Cycling : Cyclic voltammetry (E₁/₂ ~0.5 V vs. Ag/AgCl) evaluates Fe(III/IV) transitions and μ-oxo bond resilience under oxidative stress .

Q. What strategies optimize the integration of this dimer into metal-organic frameworks (MOFs) for photocatalytic applications?

  • Methodological Answer : Solvothermal synthesis links the porphyrin carboxylate groups (from analogs like FeTCPP) with Zr⁴+ nodes to form MOFs (e.g., PCN-222). BET surface area (~2200 m²/g) and pore size (~3.2 nm) are tuned for substrate diffusion. Photocatalytic NADH regeneration (e.g., 87% yield with CN/Co(III)TPP composites) is quantified via HPLC, with stability tested over 10 cycles .

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